Aloc-Ser-OH.DCHA

Description

Historical Context and Evolution of Amino Acid Protection Strategies in Organic Synthesis

The chemical synthesis of peptides is a cornerstone of biochemical and pharmaceutical research. The fundamental challenge in creating a peptide bond between two amino acids lies in controlling the reactivity of their multiple functional groups to prevent unwanted side reactions, such as self-coupling and polymerization. wikipedia.org This necessity drove the development of protecting groups, which temporarily mask reactive sites. biosynth.comresearchgate.net

The concept began with Emil Fischer's early work at the turn of the 20th century. nih.gov However, the modern era of peptide synthesis was launched in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group. wikipedia.orgnih.gov This was the first readily reversible Nα-protecting group, which could be removed by catalytic hydrogenation, establishing a viable strategy for stepwise peptide elongation. wikipedia.orgnih.gov

A significant leap forward was the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963, an innovation that earned him the Nobel Prize in Chemistry. nih.govmasterorganicchemistry.com SPPS involves anchoring the C-terminal amino acid to a solid polymer resin and adding subsequent amino acids in a stepwise fashion. masterorganicchemistry.compeptide.com This methodology initially utilized the tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed with acid (e.g., trifluoroacetic acid, TFA). wikipedia.orgnih.gov The side chains of amino acids were protected with benzyl (B1604629) (Bzl)-based groups, which required harsh conditions like hydrofluoric acid (HF) for final cleavage from the resin. nih.govresearchgate.net

In the 1970s, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Louis A. Carpino. nih.govtandfonline.com The Fmoc group is stable to acid but labile to a mild base (like piperidine), offering a gentler deprotection method. nih.govmasterorganicchemistry.com This led to the widely adopted Fmoc/tBu (tert-butyl) orthogonal strategy, where the temporary Nα-Fmoc group is removed by a base, while the permanent side-chain protecting groups (like tBu) are removed with acid at the end of the synthesis. biosynth.compeptide.comresearchgate.net The development of such orthogonal schemes, where different protecting groups can be removed selectively under distinct conditions, revolutionized the synthesis of complex peptides. peptide.comfiveable.me

| Protecting Group | Abbreviation | Year Introduced | Cleavage Conditions | Primary Application |

| Benzyloxycarbonyl | Z or Cbz | 1932 | Catalytic Hydrogenation, HBr/Acetic Acid | Nα-protection in solution-phase synthesis |

| tert-Butyloxycarbonyl | Boc | 1950s | Moderate to strong acid (e.g., TFA) | Nα-protection in SPPS (Boc/Bzl strategy) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 1970 | Mild base (e.g., 20% piperidine (B6355638) in DMF) | Nα-protection in SPPS (Fmoc/tBu strategy) |

| Allyloxycarbonyl | Aloc | - | Palladium(0) catalysis | Orthogonal side-chain or Nα-protection |

Significance of Allyloxycarbonyl (Aloc) Protection in Orthogonal Deprotection Regimes

The Allyloxycarbonyl (Aloc) group is a key tool in modern orthogonal protection strategies due to its unique cleavage conditions. wikipedia.orgfiveable.me Unlike the acid-labile Boc group or the base-labile Fmoc group, the Aloc group is removed under neutral conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger. wikipedia.orgthieme-connect.de

This distinct removal method makes the Aloc group fully orthogonal to both the Fmoc/tBu and Boc/Bzl protection schemes. biosynth.comthieme-connect.de A chemist can selectively deprotect an Aloc-protected functional group without affecting Fmoc, Boc, tBu, or Trt (trityl) groups present in the same molecule. mdpi.com This capability is indispensable for synthesizing complex peptides with specific modifications, such as:

Branched and Cyclic Peptides: The Aloc group can protect the side-chain amino group of an amino acid like lysine (B10760008). After assembling the linear peptide backbone, the Aloc group can be selectively removed to allow for the attachment of another peptide chain or for cyclization with the peptide's terminus. sigmaaldrich.com

Side-Chain Modification: It allows for the selective deprotection and modification of a specific amino acid side chain (like the hydroxyl group of serine) while the rest of the peptide remains fully protected. sigmaaldrich.com

Synthesis of Glycopeptides: The mild cleavage conditions are particularly valuable for the synthesis of delicate molecules like glycopeptides, which may be sensitive to the acidic or basic conditions used for removing other protecting groups. thieme-connect.de

The Aloc group's stability under the standard conditions of SPPS, combined with its selective and gentle removal, provides a powerful third dimension of orthogonality, enabling the construction of highly complex and precisely modified peptide structures. researchgate.netmdpi.com

Role of Dicyclohexylamine (B1670486) (DCHA) Salts in Handling and Reactivity of Protected Amino Acids

N-protected amino acids, particularly those with a free carboxylic acid, can be challenging to handle. They are often oils or amorphous solids that are difficult to purify and weigh accurately. The formation of a dicyclohexylamine (DCHA) salt is a common and effective strategy to overcome these issues. tandfonline.com

Dicyclohexylamine is an organic base that reacts with the carboxylic acid of the N-protected amino acid to form a stable, crystalline salt. tandfonline.comnoaa.gov This process offers several distinct advantages:

Improved Handling and Stability: DCHA salts are typically well-defined, crystalline solids with sharp melting points. chemimpex.com This crystalline nature facilitates purification through recrystallization, leading to higher purity of the amino acid derivative. Their solid form also makes them easier to handle, weigh, and store compared to oils. chemimpex.com

Suppression of Side Reactions: The formation of the dicyclohexylammonium (B1228976) salt moderates the nucleophilicity of the carboxylate anion. tandfonline.com This electrostatic interaction helps to prevent the formation of impurities, such as dipeptides, during subsequent activation and coupling steps in peptide synthesis. tandfonline.com

Enhanced Solubility: In some contexts, the salt form can improve solubility in specific organic solvents used during synthesis. chemimpex.comchemimpex.com

Before the protected amino acid can be coupled to the growing peptide chain, the free carboxylic acid must be regenerated from the DCHA salt, which is typically accomplished by treatment with an acid. atamanchemicals.com The use of DCHA salts is a well-established technique to enhance the quality, stability, and handling of amino acid derivatives used in peptide synthesis. atamanchemicals.com

Research Aims and Scope for Aloc-Ser-OH.DCHA in Current Chemical Literature

The compound this compound is specifically designed to leverage the benefits of both Aloc protection and DCHA salt formation. Current research utilizing this and similar reagents is focused on the synthesis of structurally complex and biologically significant peptides.

The primary research aim for employing this compound is to introduce a serine residue into a peptide sequence with its side-chain hydroxyl group available for later, selective modification. The Aloc group serves as a temporary protecting group for the serine hydroxyl function, while the N-terminus is typically protected with Fmoc or Boc for chain elongation. Once the peptide backbone is assembled, the Aloc group can be orthogonally removed to unmask the hydroxyl group for further chemical transformations, such as phosphorylation, glycosylation, or esterification, without disturbing other protecting groups.

The scope of its application is found in advanced research areas including:

Synthesis of Post-Translationally Modified Peptides: Creating peptides that mimic natural post-translational modifications (e.g., phosphoserine-containing peptides) for use in cell signaling and enzyme activity studies.

Development of Complex Peptide Therapeutics: In the synthesis of long-acting drug candidates, such as Sermaglutide, Aloc protection is used on a lysine side chain to allow for the specific attachment of moieties that enhance the drug's half-life. googleapis.comgoogle.comgoogle.com While this example uses Aloc-Lys, the principle directly translates to the potential use of Aloc-Ser for introducing other functionalities.

Construction of Glycopeptides and other Conjugates: The mild deprotection of the Aloc group is compatible with sensitive carbohydrate moieties, making Aloc-Ser-OH a valuable building block for creating synthetic glycopeptides to study protein-carbohydrate interactions. thieme-connect.de

In essence, this compound is not merely a starting material but a strategic tool that enables sophisticated chemical manipulations on peptide scaffolds, pushing the boundaries of peptide chemistry and drug discovery.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₄₂N₂O₇ chemimpex.comscbt.com |

| Molecular Weight | 470.61 g/mol chemimpex.comscbt.com |

| Appearance | White powder chemimpex.comsigmaaldrich.com |

| Melting Point | 105-112 °C chemimpex.comsigmaaldrich.com |

| Storage Temperature | 0-8 °C chemimpex.comsigmaaldrich.com |

| Purity (Typical) | ≥ 98% (HPLC) chemimpex.com |

| Optical Rotation [α]D | +20 ± 2º (c=1, in MeOH) chemimpex.com |

Table 2: Compound Names Mentioned in the Article

| Systematic or Common Name | Abbreviation |

|---|---|

| N-Allyloxycarbonyl-L-Serine Dicyclohexylamine Salt | This compound |

| Benzyloxycarbonyl | Z or Cbz |

| tert-Butyloxycarbonyl | Boc |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| Benzyl | Bzl |

| tert-Butyl | tBu |

| Dicyclohexylamine | DCHA |

| Trifluoroacetic Acid | TFA |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |

| Trityl | Trt |

| N-Allyloxycarbonyl-L-lysine | Aloc-Lys-OH |

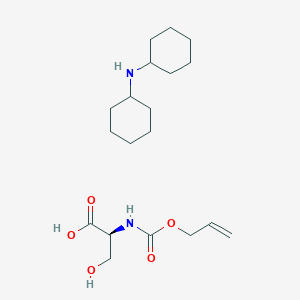

Structure

2D Structure

Properties

Molecular Formula |

C19H34N2O5 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C12H23N.C7H11NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-13-7(12)8-5(4-9)6(10)11/h11-13H,1-10H2;2,5,9H,1,3-4H2,(H,8,12)(H,10,11)/t;5-/m.0/s1 |

InChI Key |

LAVZUOUQWFOSML-ZSCHJXSPSA-N |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

C=CCOC(=O)NC(CO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

sequence |

S |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Studies of Aloc Ser Oh.dcha

Deprotection Strategies for the Aloc Group

The Aloc group is a key protecting group for amines, including the α-amino group of amino acids like serine. iris-biotech.deiris-biotech.de Its removal is typically achieved under specific, mild conditions, making it orthogonal to other common protecting groups used in peptide synthesis. iris-biotech.deiris-biotech.defiveable.me

Palladium(0)-Catalyzed Deprotection Mechanisms

The primary method for cleaving the Aloc group involves a palladium(0)-catalyzed reaction. iris-biotech.deiris-biotech.de This process is highly efficient and proceeds under neutral conditions, which preserves the integrity of other sensitive functional groups within a peptide sequence. researchgate.netthieme-connect.de

The generally accepted mechanism for this deprotection involves the formation of a π-allyl palladium complex. thieme-connect.de The palladium(0) catalyst, often tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the double bond of the allyl group. researchgate.netthieme-connect.de This is followed by an oxidative addition, which cleaves the allylic C-O bond and forms a π-allylpalladium(II) intermediate. This intermediate then reacts with a nucleophile, often referred to as an "allyl scavenger," which regenerates the palladium(0) catalyst and releases the deprotected amine. thieme-connect.deuva.nl

A variety of scavengers can be employed in this reaction, with common choices including morpholine, N-methylaniline, dimedone, and silanes like phenylsilane (B129415) (PhSiH₃). researchgate.net The choice of scavenger can influence the reaction kinetics and the byproducts formed. For instance, when tributyltin hydride is used as the nucleophile, a "transprotection" can be achieved where the Alloc group is replaced by a Boc group in a one-pot reaction. uva.nl

Commonly Used Reagents for Palladium(0)-Catalyzed Aloc Deprotection:

| Catalyst | Scavenger/Nucleophile | Solvent System | Reference |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Dichloromethane (B109758) (DCM) | researchgate.net |

| Pd(PPh₃)₄ | Morpholine | Tetrahydrofuran (THF) | nih.gov |

| Pd(PPh₃)₄ | N-Methylmorpholine (NMM), Acetic Acid (AcOH) | Chloroform (CHCl₃) | sigmaaldrich.comsigmaaldrich.com |

| Pd₂(dba)₃ | N,N'-dimethylbarbituric acid (NDMBA) | Dichloromethane (DCM) | |

| Pd(OAc)₂ | N-Methylmorpholine (NMM), Acetic Acid (AcOH) | Not specified | iris-biotech.de |

This table is based on data from cited research articles and provides examples of reagent combinations. Specific conditions may vary depending on the substrate and desired outcome.

Reductive and Oxidative Cleavage Methods (where applicable to Aloc)

While palladium-catalyzed reactions are the norm for Aloc group removal, other strategies exist for cleaving allyl-based protecting groups in different contexts, though they are less common for Aloc-protected amines.

Reductive Cleavage: The Aloc group is generally stable to conditions used for hydrogenolysis, which is the method used to remove the benzyloxycarbonyl (Z) group. peptide.com However, the presence of certain reagents can lead to unintended reduction. For example, the presence of diazine impurities in hydrazine, used for Dde group removal, can reduce the double bond of the allyl group. sigmaaldrich.com This side reaction can be mitigated by adding allyl alcohol to the reagent mixture. sigmaaldrich.com

Oxidative Cleavage: Linkers containing vicinal diols can be cleaved under mild oxidative conditions using reagents like sodium periodate (B1199274). nih.gov While this specific method is not directly applied to the standard Aloc group, a strategy for the removal of O- and N-allyl protecting groups under oxidative conditions has been described. This involves hydroxylation of the allyl double bond followed by periodate scission of the resulting diol. organic-chemistry.org

Orthogonal Deprotection Sequences with Other Protecting Groups (e.g., Fmoc, Boc)

A significant advantage of the Aloc group is its orthogonality with other widely used protecting groups in peptide synthesis, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. iris-biotech.deiris-biotech.deug.edu.pl This orthogonality allows for the selective deprotection of one functional group while others remain intact, which is crucial for the synthesis of complex peptides, cyclic peptides, and branched peptides. peptide.compeptide.com

The Aloc group is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used to remove the Fmoc group and the acidic conditions (e.g., trifluoroacetic acid, TFA) used for Boc group cleavage and for cleaving peptides from many solid-phase resins. sigmaaldrich.compeptide.comiris-biotech.de This allows for a flexible synthetic strategy. For example, in a peptide containing lysine (B10760008) protected with Aloc and other amino acids protected with Boc, the Aloc group can be selectively removed to allow for modification of the lysine side chain while the rest of the peptide remains protected. iris-biotech.de

Orthogonality of Common Protecting Groups:

| Protecting Group | Cleavage Condition | Stable To | Reference |

| Aloc | Pd(0) catalyst and scavenger | Acid (TFA), Base (piperidine) | iris-biotech.desigmaaldrich.com |

| Fmoc | Base (e.g., 20% piperidine in DMF) | Acid, Pd(0) | iris-biotech.deorganic-chemistry.org |

| Boc | Acid (e.g., TFA) | Base, Pd(0) | peptide.comiris-biotech.de |

This table summarizes the general compatibility of these protecting groups. Specific reaction conditions and the presence of other functional groups should always be considered.

Serine Side-Chain Reactivity in Aloc-Protected Systems

The hydroxyl group on the side chain of serine is a reactive moiety that often requires protection during peptide synthesis to prevent side reactions such as O-acylation. americanpeptidesociety.org The use of Aloc protection on the alpha-amino group can influence the reactivity and potential modifications of the serine side chain.

O-Functionalization and Derivatization Studies

With the alpha-amino group protected by Aloc, the side-chain hydroxyl group of serine becomes a target for various functionalization reactions. researchgate.net This allows for the introduction of a wide range of chemical moieties, which is useful for creating modified peptides with specific properties. For example, O-glycosylation, the attachment of sugar molecules, can be performed on the serine side chain. researchgate.net The mild conditions required for Aloc deprotection are compatible with the sensitive glycosidic bonds. thieme-connect.de

Furthermore, the serine hydroxyl group can be converted to other functional groups. For instance, it can be used as a handle for the attachment of fluorescent labels, biotin, or other reporter groups. The ability to selectively deprotect the Aloc group without affecting other protecting groups allows for precise control over where these modifications occur in a peptide sequence. researchgate.netuva.nl

Investigation of Racemization Pathways of Serine Derivatives

Racemization, the conversion of a chiral amino acid from one enantiomer (L-form) to a mixture of both (L- and D-forms), is a significant concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have different biological activities. slideshare.net Serine is one of the amino acid residues known to be susceptible to racemization, particularly under certain conditions. mdpi.com

The primary mechanism for racemization at the α-carbon of an amino acid involves the formation of an enolate or an azlactone (oxazolone) intermediate. slideshare.netrsc.org The activation of the carboxylic acid group for peptide bond formation increases the acidity of the α-proton, making it more susceptible to abstraction by a base. slideshare.net The resulting planar enolate can be protonated from either face, leading to racemization.

While the Aloc group itself does not directly promote racemization, the conditions used during coupling reactions can. Factors that influence the rate of racemization include the nature of the activating agent, the type and amount of base used, the solvent, and the reaction temperature. rsc.org Studies have shown that certain coupling reagents can minimize racemization. For example, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress this side reaction. peptide.com

Computational studies have explored the mechanism of serine racemization, suggesting that it can be catalyzed by species like the dihydrogen phosphate (B84403) ion, which can act as both a general base and a general acid to facilitate the necessary proton transfers for enolization. mdpi.com Another potential pathway involves a reversible β-elimination of the hydroxyl group to form a prochiral dehydroalanine (B155165) intermediate, which can then be rehydrated to form either the L- or D-serine. researchgate.net

Role of Dicyclohexylamine (B1670486) Counterion in Reaction Kinetics and Selectivity

The use of dicyclohexylamine (DCHA) as a counterion for N-protected amino acids like Aloc-Ser-OH is a common practice in peptide chemistry, primarily to enhance the compound's stability and handling. While the free acid form of many protected amino acids can be non-crystalline oils or thermally unstable, the corresponding DCHA salts are often stable, crystalline solids that are easier to purify, weigh, and store. bachem.comnih.gov However, the role of the DCHA counterion extends beyond simple stabilization, influencing both the kinetics and selectivity of subsequent chemical transformations.

Before its use in reactions such as peptide coupling, the free Aloc-Ser-OH must be liberated from its DCHA salt. bachem.com This is typically achieved by an acid wash, for example with aqueous phosphoric acid, which protonates the carboxylate and removes the dicyclohexylammonium (B1228976) ion. bachem.com This prerequisite step directly impacts reaction kinetics, as the rate of the subsequent reaction depends on the efficient and complete conversion of the salt to the free acid, which is the reactive species. The physical properties of the salt, such as its solubility in the chosen solvent system, can affect the rate at which the free acid becomes available for reaction.

The DCHA counterion plays a more subtle but crucial role in reaction selectivity, particularly during the preparation and handling of the protected amino acid itself. Research has shown that the bulky dicyclohexylammonium counterion can moderate the nucleophilicity of the amino acid's carboxylate group. tandfonline.comsci-hub.se The diffuse positive charge of the large ammonium (B1175870) ion forms a stable ionic adduct with the carboxylate, reducing its tendency to participate in side reactions. sci-hub.se

A key example of this is in the prevention of oligomeric impurities during the synthesis of N-protected amino acids. The moderated carboxylate is less likely to form mixed anhydrides, which are precursors to the formation of undesired dipeptide by-products. tandfonline.comsci-hub.se This moderation enhances the selectivity of the protection reaction for the intended N-protected monomer. The influence of the DCHA counterion on suppressing by-product formation is a clear determinant of selectivity.

The table below summarizes research findings on the effect of using DCHA as a counterion during the preparation of Fmoc-amino acids, illustrating its role in improving product purity and, therefore, selectivity.

| Amino Acid Derivative | Preparation Method | Observed Effect of DCHA Counterion | Impact on Selectivity |

|---|---|---|---|

| Fmoc-Amino Acids | Reaction of amino acid-DCHA salt with Fmoc-N-hydroxysuccinimide (Fmoc-OSu) | The DCHA counterion moderates the nucleophilicity of the carboxylate, preventing the formation of mixed anhydride (B1165640) intermediates. tandfonline.comsci-hub.se | Significantly suppresses the formation of dipeptide (Fmoc-AA-AA-OH) impurities, leading to higher purity of the desired Fmoc-amino acid. tandfonline.comsci-hub.seresearchgate.net |

| General Protected Amino Acids | General handling and storage | Forms stable, crystalline salts from amino acid derivatives that are otherwise oils or unstable solids. bachem.com | Improves stability and prevents degradation over time, ensuring the starting material's integrity for selective reactions. |

| Aloc-Ser-OH | Use in subsequent coupling reactions | The DCHA must be removed prior to carboxyl group activation. The rate of this removal affects the overall reaction kinetics. bachem.com | Ensures that only the desired free acid is activated for the coupling reaction, preventing potential interference from the salt form. |

Theoretical Computational Studies on Reaction Pathways of Aloc-Ser-OH.DCHA Transformations

The primary transformation involving the allyloxycarbonyl (Aloc) group in Aloc-Ser-OH is its removal (deprotection) to liberate the serine hydroxyl group for further reaction. This deprotection is most commonly achieved via palladium(0)-catalyzed allylic substitution. While specific theoretical computational studies on the this compound compound itself are not prominent in publicly accessible literature, extensive computational work on analogous palladium-catalyzed deallylation and allylation reactions provides significant insight into the likely mechanistic pathways.

These theoretical studies, predominantly using Density Functional Theory (DFT), are powerful tools for elucidating complex reaction mechanisms, mapping potential energy surfaces, and identifying key transition states and intermediates. mdpi.com For the deprotection of Aloc-Ser-OH, the generally accepted mechanism begins with the oxidative addition of the Pd(0) catalyst to the allyl group, forming a characteristic η³-allylpalladium(II) complex (also known as a π-allylpalladium complex) and releasing carbon dioxide and the serine alkoxide. uva.nl This intermediate then reacts with a nucleophilic "allyl scavenger" to regenerate the Pd(0) catalyst and yield an allylated scavenger.

Computational studies on related systems have explored several facets of this mechanism:

Mechanism of C-O Bond Cleavage: DFT studies on the deallylation of allyl ethers have investigated the precise mechanism of the carbon-oxygen bond cleavage. Some studies suggest that acidic catalysis can play a significant role in promoting the cleavage of the C-O bond within a palladium complex featuring an η²-coordinated allyl ether. researchgate.net This could be relevant if the reaction conditions for Aloc deprotection have an acidic component.

Ligand Effects: The choice of phosphine (B1218219) ligands on the palladium catalyst is critical for reactivity. DFT calculations have been used to model the catalytic cycle with various ligands, using techniques like charge decomposition analysis to understand how the electronic properties of the ligands influence reaction rates and favor specific mechanistic pathways. nih.gov

Nature of Intermediates: Theoretical models help to confirm the structure and stability of proposed intermediates, such as the zwitterionic π-allenyl or π-propargyl palladium species that can arise in related catalytic cycles. mdpi.com These studies help to predict which pathways are energetically favorable. For Aloc-Ser-OH, this would involve modeling the formation and subsequent reaction of the π-allylpalladium intermediate.

The table below outlines the common theoretical approaches and the mechanistic questions they address in the context of transformations analogous to Aloc-group deprotection.

| Computational Method | System Studied | Mechanistic Question Addressed | Key Findings/Insights |

|---|---|---|---|

| DFT (B3PW91) | Pd-catalyzed allylation of primary amines | Investigation of different mechanistic pathways and the influence of phosphine ligands on the catalytic cycle. nih.gov | The reaction was found to be strongly ligand-dependent, with π-acceptor ligands favoring decomplexation of the coordinated product. nih.gov |

| DFT | Pd-catalyzed deallylation of allyl ethers | Role of acidic catalysis in C-O bond cleavage. researchgate.net | Showed that acidic catalysis can significantly promote the cleavage of the C-O bond in a 16-electron complex containing an η²-allyl ether ligand. researchgate.net |

| DFT | Cycloaddition of zwitterionic π-allenyl palladium species | Mechanism of formation of zwitterionic palladium intermediates via oxidative addition of Pd(0). mdpi.com | Calculations showed that the zwitterionic π-allenyl palladium species is formed through an oxidative addition with a specific energy barrier, confirming its viability as an intermediate. mdpi.com |

It is important to note that these computational studies typically model the reaction of the free Aloc-protected substrate with the catalyst. The DCHA counterion is removed prior to the deprotection step and is therefore generally not included in the theoretical calculations of the catalytic cycle itself.

Applications of Aloc Ser Oh.dcha in Complex Molecule Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptide chains on an insoluble resin support. beilstein-journals.orgresearchgate.net The integration of Aloc-Ser-OH.DCHA into standard SPPS protocols, particularly the widely used Fmoc/tBu strategy, enables sophisticated synthetic routes. beilstein-journals.orgnih.gov The Aloc group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used for final cleavage from most resins and removal of tBu-based side-chain protecting groups. thermofisher.comsigmaaldrich.com This three-dimensional orthogonality is key to its utility. The Aloc group is selectively removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. sigmaaldrich.comrsc.org

The successful incorporation of any amino acid into a growing peptide chain during SPPS hinges on the efficient formation of an amide bond, a process facilitated by coupling reagents. The choice of reagent is critical, especially for potentially sensitive amino acids like serine. Before coupling, the this compound salt must be converted to its free acid form. This is typically achieved by dissolving the salt and performing an extraction with a mild aqueous acid like potassium hydrogen sulfate (B86663) (KHSO₄). peptide.com

Diisopropylcarbodiimide (DIC) is a classic and cost-effective coupling reagent. peptide.com It is almost always used in conjunction with an additive to suppress racemization and improve reaction rates. 1-Hydroxybenzotriazole (B26582) (HOBt) is the traditional additive, forming an active ester with the amino acid that readily reacts with the free amine on the peptide-resin. peptide.comnih.govpeptide.com The DIC/HOBt method is robust and widely applicable, though coupling times can be longer compared to more modern reagents. For serine derivatives, which can be prone to side reactions, the use of additives like HOBt is essential. nih.gov

Uronium/Aminium-based reagents , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), represent a more reactive class of coupling agents. peptide.comsigmaaldrich.com HATU, often used with a non-nucleophilic base like diisopropylethylamine (DIPEA), promotes rapid and efficient couplings, even for sterically hindered amino acids. peptide.comrsc.org Its high reactivity makes it particularly suitable for challenging sequences and for use in automated microwave-assisted peptide synthesizers. rsc.org Studies on the synthesis of phosphopeptides, which often start from serine derivatives, have shown that uronium-based reagents like HATU provide excellent results, especially when multiple phosphorylated residues are being incorporated. rsc.orgsigmaaldrich.com

The selection between these reagents often depends on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the synthesis, and cost considerations.

Table 1: Comparison of Common Coupling Reagents for Aloc-Ser-OH Incorporation

| Reagent System | Class | Activation Mechanism | Advantages | Considerations |

|---|---|---|---|---|

| DIC/HOBt | Carbodiimide (B86325) | Forms HOBt active ester | Cost-effective; Low racemization with HOBt; Well-established protocols. peptide.comnih.gov | Slower reaction times; Byproduct (diisopropylurea) must be washed away. peptide.com |

| HATU/DIPEA | Aminium Salt | Forms highly reactive OAt active ester | Very fast and efficient; Good for hindered couplings; Widely used in automated SPPS. peptide.comsigmaaldrich.comrsc.org | Higher cost; Can cause guanidinylation of the N-terminus if used in excess. sigmaaldrich.com |

Resin Loading and Functionalization Strategies

The first step in SPPS is the covalent attachment of the C-terminal amino acid to a solid support (resin). The choice of resin and loading method is critical as it dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and the conditions required for its ultimate cleavage.

For synthesizing a peptide with a C-terminal carboxylic acid, Wang resin and 2-Chlorotrityl (2-CTC) resin are commonly employed. uci.edubiotage.com

Loading on Wang Resin: Wang resin is a hydroxymethyl-functionalized polystyrene support. Loading the first amino acid, such as Aloc-Ser-OH, involves an esterification reaction. A common method uses DIC as the coupling agent with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). biotage.compeptideweb.com However, the basicity of DMAP can increase the risk of racemization. peptideweb.com To mitigate this, pre-activation of the amino acid with DIC and HOBt before addition to the resin is a preferred, safer strategy. biotage.compeptideweb.com The loading reaction can be slow, sometimes requiring several hours to overnight incubation to achieve satisfactory substitution levels. biotage.com

Loading on 2-Chlorotrityl (2-CTC) Resin: This resin is highly acid-labile, allowing the final peptide to be cleaved under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane), which keeps acid-sensitive side-chain protecting groups intact. uci.edursc.org This makes it the resin of choice for preparing protected peptide fragments for use in segment condensation strategies. acs.org Loading onto 2-CTC resin is typically achieved by reacting the free acid form of the N-protected amino acid (Aloc-Ser-OH) with the resin in the presence of a hindered base like DIPEA. rsc.orgpeptide.comsigmaaldrich.com This process does not involve activation of the amino acid's carboxyl group, thus minimizing the risk of racemization. uci.edu After loading, any unreacted sites on the resin are "capped," often with a mixture of methanol (B129727) and DIPEA, to prevent them from participating in subsequent coupling steps. uci.edursc.org

Modern peptide synthesis heavily relies on automated synthesizers, which can perform the repetitive cycles of deprotection, washing, and coupling with high precision. beilstein-journals.org Microwave-assisted SPPS has emerged as a key technology, as elevated temperatures can dramatically accelerate both coupling and deprotection steps, shortening synthesis times from days to hours. biotage.comrsc.org When incorporating Aloc-Ser-OH in an automated protocol, standard Fmoc/tBu chemistry cycles are used. The Aloc group remains unaffected by these automated steps. beilstein-journals.orgrsc.org The selective, manual deprotection of the Aloc group is typically performed "off-instrument" after the desired peptide sequence is assembled. biotage.com

Scaling up peptide synthesis from laboratory (milligram) to production (gram to kilogram) quantities introduces new challenges. acs.org Reagent costs, reaction efficiency, solvent consumption, and purification become critical parameters.

Reagent Selection: For large-scale synthesis, the cost-effectiveness of reagents like DIC/HOBt may be favored over more expensive options like HATU. peptide.compeptide.com

Process Monitoring: Ensuring complete reactions at each step is crucial to avoid the accumulation of deletion sequences, which are difficult to separate from the final product.

Solvent Use: The large volumes of solvents (like DMF and DCM) used in SPPS are a major environmental and cost concern in scale-up. Developing protocols that use greener solvents or reduce solvent volume is an active area of research. acs.org

Purification: Purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard for peptides, but it becomes a significant bottleneck at large scales. Optimizing the synthesis to maximize the purity of the crude product is the most effective way to streamline downstream processing. rsc.orgnih.gov

Utilization in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also referred to as liquid-phase synthesis, remains a powerful strategy, particularly for the large-scale production of shorter peptides and for segment condensation approaches to build very large proteins. thieme-connect.dethieme-connect.de In LPPS, all reactants are dissolved in an appropriate organic solvent.

The use of Aloc-Ser-OH in solution-phase synthesis follows the same fundamental principles of protection and activation as in SPPS. The Aloc group provides orthogonal protection, which is invaluable for complex strategies. sci-hub.sethieme-connect.de After each coupling step, the resulting peptide must be isolated and purified from excess reagents and byproducts, a key difference from SPPS where purification is done by simple filtration and washing. researchgate.net

Segment condensation is a powerful strategy for synthesizing large peptides and small proteins. It involves the synthesis of several smaller, protected peptide fragments (typically 6-20 amino acids long), which are then coupled together in solution or on a solid support. acs.orgthieme-connect.de

Aloc-Ser-OH can be incorporated into a fragment that requires an orthogonal protecting group strategy. For instance, a peptide fragment can be synthesized with an N-terminal Aloc group and a C-terminal ester. A second fragment can be prepared with a free N-terminus and a protected C-terminus. After coupling these two fragments in solution using standard reagents (e.g., HATU or EDC/HOBt), the Aloc group can be selectively removed using Pd(0) to allow for further elongation at the N-terminus. sci-hub.senih.gov This approach was instrumental in the synthesis of glycopeptides, where fully unprotected glycosylamino acids were coupled with peptide fragments bearing Aloc protection. nih.gov The orthogonality of the Aloc group is crucial for preventing side reactions and allowing for the controlled, stepwise assembly of large, complex molecules. sci-hub.seacs.org

A major challenge in solution-phase synthesis is the purification of the product after each coupling step. Unlike SPPS, where excess reagents are simply washed away, LPPS requires the separation of the desired peptide from unreacted starting materials, reagents, and byproducts. rsc.orgresearchgate.net

Challenges:

Solubility: As the peptide chain grows, its solubility properties can change dramatically, sometimes leading to precipitation or difficulty in finding a suitable solvent system for both reaction and purification.

Byproduct Removal: Reagents like DIC produce urea (B33335) byproducts that must be removed. While dicyclohexylurea (from DCC) is poorly soluble and can often be filtered off, the diisopropylurea from DIC is more soluble, complicating purification. peptide.com Water-soluble reagents like EDC are often used to simplify removal by aqueous extraction. peptide.com

Chromatography: Column chromatography is often required for purification, which can be time-consuming and lead to product loss, especially at each step of a multi-step synthesis. nih.gov

Solutions:

Crystallization: If the product peptide is crystalline, it can be a highly effective method of purification. The DCHA salt form of Aloc-Ser-OH itself is an example of how salt formation can induce crystallinity and simplify handling.

Extraction: Simple acid-base extractions can be used to remove unreacted acidic or basic starting materials and some reagents.

Precipitation/Trituration: The crude product can sometimes be purified by precipitating it from the reaction mixture by adding a non-solvent (e.g., diethyl ether), which may leave impurities behind in the solution. thermofisher.com

Solid-Phase Extraction (SPE): For more complex mixtures, SPE offers a faster alternative to full preparative HPLC for cleanup, allowing for the separation of the desired peptide from more polar or non-polar impurities. nih.gov

Segment Condensation Methodologies

Development of Novel Peptide and Peptidomimetic Structures using this compound

The creation of novel peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides—is a major focus of medicinal chemistry, aiming to improve properties like metabolic stability and receptor affinity. nih.gov this compound is a key tool in this field due to the orthogonal nature of the Aloc protecting group. iris-biotech.desigmaaldrich.com

Orthogonal protection strategies are essential for the synthesis of complex peptide architectures such as branched or cyclic peptides. sigmaaldrich.comthieme-connect.de The Aloc group is stable to the reagents used to remove other common amine protecting groups like Fmoc (piperidine) and Boc (strong acid), but it is selectively cleaved by palladium(0)-catalyzed reactions. iris-biotech.desigmaaldrich.com This allows chemists to unmask the amine of a specific serine residue within a fully protected peptide chain. This newly freed amine can then be modified, for example, by attaching another peptide chain to create a branched structure, or by cyclizing it with the C-terminus of the same peptide.

This selective deprotection is also fundamental to creating peptidomimetics. wiley-vch.dewikipedia.org After incorporating Aloc-Ser-OH into a growing chain, the Aloc group can be removed to allow for modification of the serine side-chain or the peptide backbone itself, introducing non-natural elements that can enhance the molecule's drug-like properties. wiley-vch.denih.gov

Table 2: Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Stable To | Reference |

|---|---|---|---|---|

| Allyloxycarbonyl | Aloc | Pd(Ph₃P)₄ in CHCl₃/AcOH/NMM | TFA, piperidine (B6355638) | iris-biotech.desigmaaldrich.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Mild acid (TFA), Pd(0) | sigmaaldrich.commasterorganicchemistry.com |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Piperidine, Pd(0) | masterorganicchemistry.com |

This table illustrates the orthogonality of the Aloc group compared to other common protecting groups used in peptide and peptidomimetic synthesis.

Analytical and Spectroscopic Methodologies for Research of Aloc Ser Oh.dcha

Chromatographic Techniques for Purity Assessment in Research

Chromatography is an indispensable tool for assessing the chemical purity of protected amino acids like Aloc-Ser-OH.DCHA. It allows for the separation of the main compound from any impurities, such as by-products from the synthesis or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. wiley-vch.de In a research setting, developing a robust HPLC method is a primary step in quality control. The method typically involves reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is a more polar solvent mixture.

The development process focuses on optimizing separation conditions to resolve the target compound from all potential impurities. A gradient elution is commonly used, starting with a high concentration of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and gradually increasing the concentration of an organic solvent like acetonitrile. ub.edu The dicyclohexylamine (B1670486) (DCHA) salt will dissociate in the acidic mobile phase, and the Aloc-Ser-OH is analyzed. Purity is calculated based on the relative area of the main peak detected by a UV detector, typically at a wavelength around 210-220 nm where the peptide backbone and protecting group absorb light. ub.edu Purity levels for intermediates in peptide synthesis are often required to be high to ensure the quality of the final peptide. google.com

Table 1: Example of HPLC Method Parameters for Purity Assessment of Aloc-Ser-OH

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm | Provides a nonpolar stationary phase for separation. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for eluting the compound. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of all components with good resolution. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV at 220 nm | Detects the Aloc protecting group and peptide bond. |

| Injection Volume | 10 µL | Standard volume for analytical injection. |

Maintaining the stereochemical integrity of amino acids during protection and synthesis is crucial, as the biological activity of the final peptide depends on its precise three-dimensional structure. pageplace.de Chiral chromatography is a specialized HPLC technique used to separate enantiomers (mirror-image isomers), such as L-Aloc-Ser-OH from D-Aloc-Ser-OH. sigmaaldrich.com The use of chirally pure starting materials is a fundamental strategy to avoid racemic mixtures. sigmaaldrich.com

This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. sigmaaldrich.com Polysaccharide-based CSPs are common for this purpose. The determination of enantiomeric purity is critical to prevent the incorporation of the incorrect stereoisomer into a peptide chain, which could lead to a final product with altered or no biological function. pageplace.de

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose-based) | Enables differential interaction with enantiomers. |

| Mobile Phase | Isocratic mixture (e.g., Hexane/Isopropanol) | Simple mobile phase often effective for chiral separations. |

| Flow Rate | 0.5 - 1.0 mL/min | Optimized for resolution on the specific chiral column. |

| Detection | UV at 220 nm | Standard detection for the protected amino acid. |

| Analysis Goal | Quantify the percentage of the undesired enantiomer. | Ensure stereochemical purity meets research specifications. |

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities often include residual solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane (B109758), tetrahydrofuran) or volatile by-products from the synthetic reactions. karger.com

In this technique, the sample is heated to vaporize the volatile components, which are then separated by the gas chromatograph and subsequently identified by the mass spectrometer. Ensuring the absence of significant levels of these impurities is important as they can interfere with subsequent synthetic steps.

Table 3: Potential Volatile By-products in this compound Synthesis

| Potential By-product | Origin | Analytical Method |

|---|---|---|

| Allyl Alcohol | By-product from Aloc group introduction or degradation | GC-MS |

| Dichloromethane | Reaction or purification solvent | GC-MS |

| Ethyl Acetate | Extraction or crystallization solvent | GC-MS |

| Tetrahydrofuran | Reaction solvent | GC-MS |

Chiral Chromatography for Enantiomeric Purity Determination

Spectroscopic Characterization in Synthetic Research Contexts

Spectroscopic methods provide detailed information about the molecular structure of a compound, serving as a definitive confirmation of its identity. For a newly synthesized batch of this compound, spectroscopic analysis is a non-negotiable step.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. nd.edu Both one-dimensional (1H and 13C NMR) and two-dimensional experiments are used to confirm that the correct structure has been synthesized. escholarship.org The 1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

For this compound, the 1H NMR spectrum would be expected to show characteristic signals for the protons of the serine backbone (α-CH, β-CH2), the allyl group protons of the Aloc protector (-CH2-, -CH=, =CH2), and the protons of the dicyclohexylamine counter-ion. researchgate.net The integration of these signals should correspond to the number of protons in each part of the molecule, confirming the structure and the 1:1 stoichiometry of the salt.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound in a suitable solvent (e.g., DMSO-d₆)

| Protons | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Serine α-H | N-CH-COOH | ~4.0 - 4.3 | Multiplet |

| Serine β-H | CH-CH₂-OH | ~3.6 - 3.8 | Multiplet |

| Serine OH | CH₂-OH | Variable, broad | Singlet |

| Aloc =CH₂ | O-CH₂-CH=CH₂ | ~5.1 - 5.4 | Multiplet |

| Aloc -CH= | O-CH₂-CH=CH₂ | ~5.8 - 6.0 | Multiplet |

| Aloc -CH₂-O | O-CH₂-CH=CH₂ | ~4.5 | Doublet |

| DCHA N-H | Cyclohexyl-NH-Cyclohexyl | Variable, broad | Broad Singlet |

| DCHA CH-N | Cyclohexyl-NH-Cyclohexyl | ~2.5 - 3.0 | Multiplet |

| DCHA Cyclohexyl CH₂ | Cyclohexyl Ring | ~1.0 - 2.0 | Multiplet |

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of the molecular weight of a compound. google.com Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like protected amino acids, often allowing the molecular ion to be observed with minimal fragmentation. researchgate.net

In the analysis of this compound, the compound would typically be detected as the protonated free acid, [Aloc-Ser-OH + H]⁺, after dissociation from the DCHA counter-ion in the ESI source. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, lending further confidence to its identification. pharmacognosy.us Further analysis using tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" that can be used to verify the connectivity of the atoms within the structure.

Table 5: Expected ESI-MS Data for Aloc-Ser-OH

| Ion | Formula | Calculated Monoisotopic Mass (m/z) | Analysis Purpose |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₂NO₅⁺ | 190.0710 | Molecular weight confirmation of the free acid. |

| [M+Na]⁺ | C H₁₁NO₅Na⁺ | 212.0530 | Common adduct seen in ESI-MS. |

| [M-H₂O+H]⁺ | C₇H₁₀NO₄⁺ | 172.0604 | Fragmentation: loss of water from serine side-chain. |

| [M-C₄H₅O₂+H]⁺ | C₃H₇NO₃⁺ | 105.0426 | Fragmentation: loss of the Aloc protecting group. |

Infrared (IR) Spectroscopy for Functional Group Presence and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. researchgate.net It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. youtube.com

For this compound, IR spectroscopy serves two primary functions: confirming the presence of key functional groups and monitoring the progress of reactions. youtube.commdpi.com The structure of this compound (N-alpha-Allyloxycarbonyl-L-serine dicyclohexylamine salt) contains several distinct functional groups, each with characteristic absorption bands in the IR spectrum. iris-biotech.de These include the O-H of the serine side-chain, the N-H of the carbamate (B1207046) and the dicyclohexylammonium (B1228976) ion, the C=O of the carbamate and the carboxylate, the C=C of the allyl group, and various C-H and C-O bonds. vscht.czpressbooks.pub

The IR spectrum can confirm the successful synthesis of the salt by showing the characteristic peaks for both the Aloc-serine and the DCHA counter-ion. For instance, the presence of a strong, broad absorption for the N-H stretch of the secondary ammonium (B1175870) salt (DCHA) and the sharp C=O stretch of the Aloc protecting group are key indicators. pressbooks.pubinstanano.com

Furthermore, IR spectroscopy is an effective tool for real-time reaction monitoring. researchgate.netmdpi.com For example, during a peptide coupling reaction where the carboxylic acid of Aloc-Ser-OH is activated and reacted with another amine, the disappearance of the broad carboxylate absorptions and the appearance of a new amide C=O stretch would signify reaction progress. peptide.com Similarly, in a deprotection step to remove the Aloc group, monitoring the disappearance of the characteristic allyl C=C stretch (~1645 cm⁻¹) and the carbamate C=O stretch (~1700 cm⁻¹) would indicate the reaction's completion. youtube.com

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Alcohol) | Stretching | 3200 - 3550 | Strong, Broad | From the serine side-chain, often hydrogen-bonded. instanano.comlumenlearning.com |

| N-H (Amine Salt) | Stretching | 2800 - 3000 | Strong, Broad | From the dicyclohexylammonium (DCHA) ion. instanano.com |

| N-H (Carbamate) | Stretching | 3300 - 3500 | Medium | From the Aloc protecting group. pressbooks.pub |

| C-H (Alkane) | Stretching | 2840 - 3000 | Medium | From the serine and DCHA alkyl parts. pressbooks.pub |

| C-H (Alkenyl) | Stretching | 3000 - 3100 | Medium | From the =C-H of the allyl group. vscht.cz |

| C=O (Carbamate) | Stretching | ~1690 - 1720 | Strong | From the Aloc protecting group. pressbooks.pub |

| COO⁻ (Carboxylate) | Asymmetric Stretch | ~1550 - 1610 | Strong | From the deprotonated carboxylic acid. |

| C=C (Alkene) | Stretching | ~1640 - 1680 | Weak-Medium | From the allyl group of the Aloc protection. vscht.cz |

X-ray Crystallography for Solid-State Structure Elucidation of this compound and its Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. ohio-state.edu This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the packing of molecules within the crystal lattice. jhu.edu

For a compound like this compound, an X-ray crystal structure would provide invaluable insights into its solid-state conformation. It would elucidate the intramolecular and intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds between the dicyclohexylammonium cation, the serine's hydroxyl group, and the carboxylate anion. The analysis would also reveal the specific conformation of the serine backbone and the spatial orientation of the bulky Aloc and DCHA groups. This information is crucial for understanding the steric and electronic properties that influence the compound's reactivity and its interactions in various chemical processes.

While specific crystallographic data for this compound is not widely published in general literature, the application of this technique would yield a set of crystallographic parameters that define the unit cell and the atomic positions within it.

Table 2: Representative Crystallographic Data Parameters This table is illustrative of the data that would be obtained from an X-ray crystallography study.

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₂₃H₄₂N₂O₅ |

| Formula Weight | The mass of one mole of the compound. | 426.59 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁ |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105.5°, γ = 90° |

| Volume (ų) | The volume of one unit cell. | 1168.4 ų |

| Z | The number of molecules per unit cell. | 2 |

| Density (calculated) | The calculated density of the crystal. | 1.21 g/cm³ |

Quantitative Analytical Methods for Reaction Yields and Conversions

Accurately determining reaction yields and monitoring conversion rates is essential for optimizing synthetic protocols, particularly in multi-step processes like peptide synthesis where efficiency is paramount. researchgate.net While spectroscopic methods like IR provide qualitative or semi-quantitative information, chromatographic and other spectroscopic techniques are employed for precise quantification. youtube.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of reactions involving this compound. researchgate.net By separating the components of a reaction mixture, HPLC allows for the precise measurement of the concentration of the starting material, product, and any by-products. A reversed-phase HPLC (RP-HPLC) method is typically used for protected amino acids. By running a sample of the reaction mixture and comparing the peak areas to those of a known concentration standard, one can accurately calculate the consumption of the reactant and the formation of the product, thus determining the reaction conversion and isolated yield. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used as a quantitative tool (qNMR). By adding a known amount of an internal standard to a sample of the reaction mixture, the integrals of specific, non-overlapping peaks corresponding to the starting material and the product can be compared to the integral of the standard. This comparison allows for a direct calculation of the molar ratio of the components and thus the reaction conversion.

In the context of solid-phase peptide synthesis (SPPS), where this compound might be used, qualitative tests like the Kaiser test are often employed to monitor the completion of a coupling reaction by detecting the presence of free primary amines on the solid support. peptide.com

Table 3: Example of Quantitative Reaction Monitoring using HPLC This table represents a hypothetical analysis of a coupling reaction involving this compound.

| Compound | Retention Time (min) | Peak Area (t=0 h) | Peak Area (t=2 h) | Concentration (mM) (t=2 h) | Conversion/Yield |

| This compound | 8.5 | 1,250,000 | 12,500 | 0.5 | 99% Conversion |

| Product Peptide | 11.2 | 0 | 980,000 | 4.9 | 98% Yield |

Future Directions and Emerging Research Avenues for Aloc Ser Oh.dcha Chemistry

Development of Next-Generation Orthogonal Protecting Groups Leveraging Aloc Chemistry Principles

The concept of "orthogonality" in protecting group chemistry, where one group can be selectively removed without affecting others, is paramount for the synthesis of complex, multi-functionalized peptides. thieme-connect.dersc.org The Aloc group, with its palladium(0)-catalyzed cleavage, offers a distinct orthogonal set to the widely used acid-labile Boc and base-labile Fmoc groups. thieme-connect.desigmaaldrich.com

Future research in this area is focused on:

Expanding the Orthogonal Toolkit: Scientists are exploring new protecting groups that are compatible with the Aloc deprotection conditions, thereby creating a more extensive and versatile set of orthogonal tools for chemists. nih.govresearchgate.net This will enable the synthesis of highly complex peptides with multiple, site-specific modifications.

Fine-Tuning Reactivity: Efforts are underway to modify the Aloc group itself to fine-tune its reactivity and cleavage kinetics. This could involve the introduction of electron-withdrawing or -donating groups to modulate the stability of the allyl system, allowing for even more precise control over deprotection.

Novel Applications in Branched and Cyclic Peptides: The orthogonality of the Aloc group is particularly advantageous in the synthesis of branched and cyclic peptides. ub.edusigmaaldrich.com Researchers are developing new strategies to utilize Aloc-protected amino acids, like Aloc-Ser-OH.DCHA, for the efficient construction of these intricate structures, which are often found in biologically active natural products and therapeutic peptides. ugent.be

A comparison of common orthogonal protecting groups used in peptide synthesis is presented below:

| Protecting Group | Cleavage Condition | Orthogonal To |

| Boc (tert-Butyloxycarbonyl) | Strong Acid (e.g., TFA) | Fmoc, Aloc |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Boc, Aloc |

| Aloc (Allyloxycarbonyl) | Pd(0) catalyst | Boc, Fmoc |

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Hydrazine | Fmoc, Boc |

| Mtt (4-Methyltrityl) | Mild Acid (e.g., dilute TFA) | Fmoc, Boc, Aloc |

Automation and High-Throughput Synthesis Methodologies Incorporating this compound

The drive for efficiency in drug discovery and development has spurred significant interest in the automation of chemical synthesis. youtube.com High-throughput screening requires the rapid synthesis of large libraries of compounds, a task well-suited for robotic systems. nih.gov

The incorporation of this compound and other Aloc-protected amino acids into automated synthesis platforms is a key area of development. iris-biotech.de This involves:

Developing Robust Protocols: Researchers are optimizing protocols for the automated cleavage of the Aloc group on solid-phase synthesis platforms. This includes refining reagent delivery, reaction times, and washing steps to ensure high yields and purity.

Integration with Existing Synthesizers: Efforts are being made to integrate Aloc deprotection modules into existing automated peptide synthesizers, which are predominantly designed for Fmoc or Boc chemistry. thieme-connect.de

Peptide Libraries for Drug Discovery: The ability to automate the use of Aloc-protected building blocks will facilitate the high-throughput synthesis of peptide libraries with diverse modifications, accelerating the discovery of new therapeutic leads. nih.gov

Integration with Flow Chemistry and Continuous Processing for Sustainable Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and potential for scalability. mt.comsailife.comd-nb.info The integration of this compound chemistry into continuous flow processes is a promising avenue for sustainable and efficient peptide manufacturing. almacgroup.com

Key aspects of this integration include:

Heterogeneous Catalysis: Developing solid-supported palladium catalysts for Aloc deprotection that can be packed into flow reactors. This would simplify purification by eliminating the need to remove the catalyst from the product stream.

Process Optimization: Utilizing the precise control over reaction parameters (e.g., temperature, pressure, residence time) offered by flow chemistry to optimize the Aloc deprotection step, leading to higher yields and fewer byproducts. researchgate.net

End-to-End Continuous Manufacturing: The ultimate goal is to develop fully continuous processes for peptide synthesis, from the coupling of the first amino acid to the final deprotection and purification. The use of this compound within such a workflow would be a significant step towards this objective.

Bio-orthogonal Chemistry Applications of Aloc-Serine Derivatives

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.orgnih.gov The unique reactivity of the allyl group in Aloc-serine derivatives makes them attractive candidates for the development of new bio-orthogonal tools. science.gov

Emerging research in this area includes:

Bio-orthogonal Cleavage Reactions: The palladium-catalyzed deprotection of the Aloc group is being explored as a bio-orthogonal cleavage reaction. acs.org This could be used to activate prodrugs or release imaging agents at specific sites within a cell or organism.

Development of Biocompatible Catalysts: A major challenge is the development of palladium catalysts that are non-toxic and can function effectively in a complex biological environment. Researchers are investigating various ligand systems and nanoparticle formulations to address this issue.

Proximity-Induced Reactions: The concept of using bio-orthogonal reactions to trigger events in close proximity to a target biomolecule is gaining traction. Aloc-serine derivatives could be incorporated into probes that, upon deprotection, release a reactive species that modifies a nearby protein or nucleic acid.

Computational Chemistry and Machine Learning in Reaction Prediction and Design for this compound Transformations

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of reaction outcomes and the design of new catalysts and reaction conditions. jstar-research.comnih.gov

In the context of this compound, these computational approaches are being used to:

Predict Reaction Selectivity and Yield: Machine learning models are being developed to predict the selectivity and yield of Aloc deprotection reactions under various conditions. chemrxiv.org This can help to streamline the optimization of synthetic protocols.

Catalyst Design: Quantum mechanical calculations are employed to understand the mechanism of palladium-catalyzed Aloc cleavage and to design new catalysts with improved activity and selectivity. nih.gov

Peptide Design and Optimization: Machine learning algorithms can be used to design peptides with specific properties, and computational tools can then be used to predict the most efficient synthetic route, potentially involving Aloc-protected intermediates. uniri.hrnih.govoup.comfrontiersin.org

The future of this compound chemistry is bright, with ongoing research poised to deliver innovative solutions for peptide synthesis, drug discovery, and chemical biology. The continued development of new orthogonal protecting groups, the integration of Aloc chemistry with automation and flow processing, and the exploration of novel bio-orthogonal applications will undoubtedly solidify the importance of this versatile chemical compound.

Q & A

Q. How can researchers avoid biases when citing prior work on this compound?

- Methodological Answer :

- Systematic Reviews : Use databases like SciFinder or Web of Science to identify both supporting and contradictory studies .

- Citation Diversity : Include foundational papers (e.g., Merrifield’s SPPS) and recent innovations (e.g., microwave-assisted couplings) .

- Conflict Disclosure : Acknowledge funding sources or collaborations that might influence interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.